molecular formula C14H8ClNO2S B1622122 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid CAS No. 52413-56-6

8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B1622122
CAS RN: 52413-56-6
M. Wt: 289.7 g/mol
InChI Key: TYTVKEBYCBRQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound . It’s a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of “8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid” would therefore contain these structural elements.


Chemical Reactions Analysis

Quinoline and its analogues have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold . The synthesis of thiophene derivatives involves heterocyclization of various substrates .

Scientific Research Applications

Antibacterial Activity

8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid derivatives, as part of a broader class of thieno[2,3-b]quinoline compounds, have been synthesized and evaluated for their antibacterial properties. These compounds were developed through microwave-induced synthesis, leveraging the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid or alkyl esters. The antibacterial activity of these derivatives was tested, indicating potential applications in developing new antibacterial agents (Raghavendra et al., 2006).

Fluorescent Probes

Another significant application involves the synthesis of novel quinoline derivatives for use as blue-green fluorescent probes. By reacting 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids with o-aminophenol and o-amino thiophenol, researchers created compounds with promising fluorescent properties. These synthesized compounds demonstrated potential as fluorescent markers in various solvents, showing high quantum yields and a bathochromic shift in response to solvent polarity changes. Such characteristics make them suitable for applications in materials science and biological imaging (Bodke et al., 2013).

Metal Ion Extraction

Research into the application of quinoline-2-carboxylic acids with different substituents for metal ion extraction has highlighted their effectiveness, particularly in selective cadmium removal from phosphoric acid solutions. These findings underscore the potential of 8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid derivatives in environmental remediation and selective metal recovery processes (Moberg et al., 1990).

Anticancer Activity

The anticancer evaluation of substituted thiophene-quinoline derivatives, through a click chemistry approach, revealed promising in vitro cytotoxicity against various human cancer cell lines. This research indicates the potential of these compounds in developing new therapeutic agents for cancer treatment, highlighting their capacity to induce cell cycle arrest and apoptosis in cancer cells (Othman et al., 2019).

Future Directions

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for “8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

8-chloro-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTVKEBYCBRQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396432
Record name 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid

CAS RN

52413-56-6
Record name 8-Chloro-2-(2-thienyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52413-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 4
8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 5
8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.